molecular formula C19H21BrN4 B13402534 2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine

2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine

Cat. No.: B13402534
M. Wt: 385.3 g/mol
InChI Key: YFHNOHFVUNHSMH-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is a heterocyclic compound that features an imidazo[1,2-A]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the bromophenyl and piperazinylmethyl groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine typically involves multi-step reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, blocking the conversion of arachidonic acid to inflammatory mediators . The presence of the bromophenyl and piperazinylmethyl groups enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methylsulfonylphenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine: Contains a methylsulfonyl group instead of bromine.

Uniqueness

The uniqueness of 2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in cross-coupling reactions, while the piperazinylmethyl group contributes to its biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21BrN4

Molecular Weight

385.3 g/mol

IUPAC Name

2-(4-bromophenyl)-6-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21BrN4/c1-14-2-7-18-22-19(15-3-5-16(20)6-4-15)17(24(18)12-14)13-23-10-8-21-9-11-23/h2-7,12,21H,8-11,13H2,1H3

InChI Key

YFHNOHFVUNHSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)Br)C=C1

Origin of Product

United States

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